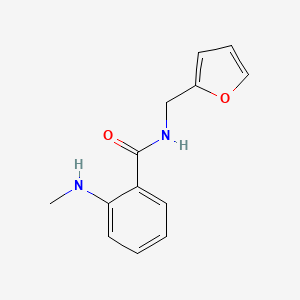![molecular formula C15H14FN3O2 B2920491 N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-83-5](/img/structure/B2920491.png)
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide is an organic compound with distinctive structural elements
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide typically begins with the preparation of the pyrrole-2-carboxamide backbone. The key steps involve:
Formation of the Pyrrole Ring: This can be achieved via Paal-Knorr synthesis or other suitable cyclization techniques.
Attachment of the 4-Fluorobenzoyl Group: This step involves an acylation reaction using 4-fluorobenzoyl chloride and a base such as triethylamine.
Introduction of the Dimethylamino Group: The final modification involves a reaction with dimethylamine in the presence of formaldehyde to form the Schiff base (methylidene) linkage.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for higher yields and cost-efficiency:
Bulk Synthesis of Precursors: Large-scale preparation of pyrrole and fluorobenzoyl chloride.
Continuous Flow Synthesis: Implementation of continuous reactors for efficient mixing and reaction control.
Purification: Employing crystallization, filtration, and chromatography techniques to ensure product purity.
化学反応の分析
Types of Reactions
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions including:
Oxidation: This can occur at the pyrrole ring, potentially yielding pyrrole-N-oxides.
Reduction: The dimethylamino group and the Schiff base can be reduced to the corresponding amine and aldehyde.
Substitution: Electrophilic aromatic substitution at the pyrrole or benzoyl moiety can introduce new functional groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various electrophiles such as halogens, nitro groups.
Major Products Formed
Oxidation Products: Pyrrole-N-oxides.
Reduction Products: Amines and aldehydes.
Substitution Products: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in synthesizing heterocyclic compounds.
Catalysts and Ligands: Its derivatives can serve as ligands in coordination chemistry.
Biology
Biomolecular Probes: Utilized in designing probes for biological imaging.
Enzyme Inhibitors: Potential use in synthesizing enzyme inhibitors for research.
Medicine
Drug Development: Exploration as a potential pharmacophore in drug design.
Diagnostic Agents: Derivatives could serve in the development of diagnostic tools.
Industry
Materials Science: Application in the synthesis of polymers and advanced materials.
Agriculture: Potential use in agrochemical formulations.
作用機序
Molecular Targets and Pathways
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide may interact with various molecular targets:
Enzymatic Interaction: Binding to active sites of enzymes, inhibiting or modifying their activity.
Receptor Binding: Potential binding to biological receptors affecting signal transduction pathways.
類似化合物との比較
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:
N-(4-fluorobenzoyl)pyrrole-2-carboxamide: Lacks the dimethylamino methylidene group.
Dimethylaminopyrrole derivatives: Differ in the nature of the benzoyl group attached.
Each of these related compounds exhibits distinct reactivities and applications, highlighting the unique attributes of this compound in scientific and industrial contexts.
特性
IUPAC Name |
N-(dimethylaminomethylidene)-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-19(2)9-18-15(21)13-7-11(8-17-13)14(20)10-3-5-12(16)6-4-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERKZRIOARWJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818697 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
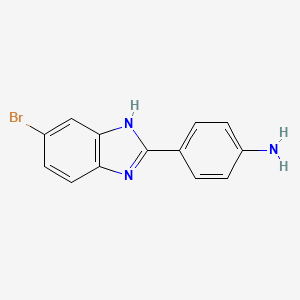
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2920412.png)
![3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2920414.png)
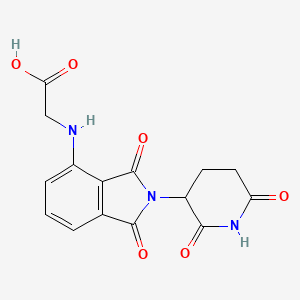
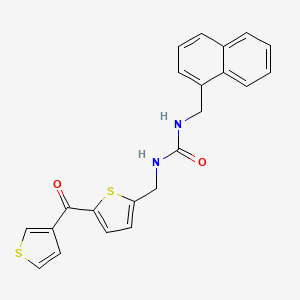
![8-{[benzyl(methyl)amino]methyl}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2920419.png)
![5-(2,4-dimethylbenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2920421.png)
![methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2920422.png)
![3-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2920423.png)
![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2920424.png)
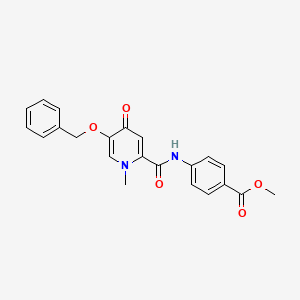
![4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2920427.png)
